molecular formula C24H19ClN4O3 B2745227 3-(4-chlorobenzyl)-1-(2-(indolin-1-yl)-2-oxoethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 923121-92-0

3-(4-chlorobenzyl)-1-(2-(indolin-1-yl)-2-oxoethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2745227
CAS RN: 923121-92-0
M. Wt: 446.89
InChI Key: HGCQSSKYIFAPNJ-UHFFFAOYSA-N
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Description

3-(4-chlorobenzyl)-1-(2-(indolin-1-yl)-2-oxoethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H19ClN4O3 and its molecular weight is 446.89. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity

  • The compound's synthesis involves a unique chlorine effect in a regioselective one-pot synthesis of 1-alkyl-/allyl-3-(o-chlorobenzyl) uracils, showing anti-HIV-1 activity among selected derivatives (Malik, Singh, & Kumar, 2006).
  • A straightforward synthesis method starting from 2-chloropyridine-3-carboxylic acid has been developed, offering significant variation in biopharmaceutical properties due to structural diversity (Jatczak et al., 2014).

Chemical Properties and Applications

  • A catalyst-free synthesis method for related compounds like spiroindeno[1,2-b]pyrido[2,3-d]pyrimidine-5,3'-indolines shows the compound's versatility in organic synthesis (Shakibaei et al., 2011).
  • The compound's derivatives, such as pyrimidine-phthalimide derivatives, are used in pH-sensing applications due to their photophysical properties (Yan et al., 2017).

Biological and Pharmaceutical Research

  • Pyrimidine is used as a C-H directing group for the synthesis of acyl indoles, demonstrating the compound's potential in medicinal chemistry (Kumar & Sekar, 2015).
  • In a study, dihydrofuropyrido[2,3-d]pyrimidines were synthesized via a green method, indicating the compound's applicability in sustainable chemistry (Ahadi et al., 2014).

properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-1-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]pyrido[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN4O3/c25-18-9-7-16(8-10-18)14-29-23(31)22-20(6-3-12-26-22)28(24(29)32)15-21(30)27-13-11-17-4-1-2-5-19(17)27/h1-10,12H,11,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGCQSSKYIFAPNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CN3C4=C(C(=O)N(C3=O)CC5=CC=C(C=C5)Cl)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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